molecular formula C19H22N2O3 B11171466 N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide

N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11171466
M. Wt: 326.4 g/mol
InChI Key: WCJOMEMUKCAQIX-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxybenzyl group and a methylpropanoyl amide group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where 2-methoxybenzyl chloride reacts with the benzamide core.

    Attachment of the Methylpropanoyl Group: The final step involves the acylation of the amine group with 2-methylpropanoyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide.

    Reduction: Formation of N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-4-aminobenzamide
  • N-(2-methoxybenzyl)-4-(2-methylpropanoyl)aniline
  • N-(2-methoxybenzyl)-4-(2-methylpropanoyl)phenylamine

Uniqueness

N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-10-8-14(9-11-16)19(23)20-12-15-6-4-5-7-17(15)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

WCJOMEMUKCAQIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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